molecular formula C9H6Cl2N4O3 B180208 2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one CAS No. 100563-34-6

2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one

Cat. No. B180208
CAS RN: 100563-34-6
M. Wt: 289.07 g/mol
InChI Key: PQYWWCIZMOEWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one, commonly known as DNT, is a heterocyclic organic compound that is widely used in scientific research. DNT is a versatile compound due to its unique properties and is used in a variety of applications, including synthesis, drug development, and biochemistry.

Scientific Research Applications

DNT is used in a variety of scientific research applications. It has been used in the synthesis of various drugs and in the development of new drugs. DNT has also been used to study the biochemical and physiological effects of various compounds and to study the mechanisms of action of various drugs. In addition, DNT has been used in the synthesis of various polymers and in the development of new materials.

Mechanism of Action

The mechanism of action of DNT is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other molecules. It is also believed to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
DNT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and other molecules. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs. In addition, DNT has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

DNT has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used to study the biochemical and physiological effects of various compounds. However, there are some limitations to its use in laboratory experiments. DNT is not very stable and can degrade over time, making it difficult to store for long periods of time. In addition, it is difficult to measure the exact concentration of DNT in a sample, making it difficult to accurately measure its effects.

Future Directions

There are several potential future directions for DNT research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Another potential direction is to explore its potential applications in drug development and material synthesis. Additionally, further research could be conducted to improve the stability of DNT and to develop methods for more accurately measuring its effects. Finally, further research could be conducted to investigate its potential toxicity and to develop methods for safely using DNT in laboratory experiments.

Synthesis Methods

DNT is synthesized through a multi-step process. The first step is the condensation of 2,4-dichloro-5-nitrophenol with 1,2-dihydro-5-methyl-3H-1,2,4-triazole-3-one in an aqueous solution. This reaction is catalyzed by an acid, such as sulfuric acid, and the resulting product is an intermediate that can be further reacted to form DNT. The intermediate is then reacted with an aqueous solution of sodium hydroxide to form the final product, DNT.

properties

IUPAC Name

2-(2,4-dichloro-5-nitrophenyl)-5-methyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O3/c1-4-12-9(16)14(13-4)7-3-8(15(17)18)6(11)2-5(7)10/h2-3H,1H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYWWCIZMOEWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543834
Record name 2-(2,4-Dichloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one

CAS RN

100563-34-6
Record name 2-(2,4-Dichloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.